(S)-Naproxen Iso-acyl-beta-D-glucuronide
CAS No.:
Cat. No.: VC3267319
Molecular Formula: C20H22O9
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22O9 |
|---|---|
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 4,5,6-trihydroxy-3-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(25)28-16-14(21)15(22)20(26)29-17(16)18(23)24/h3-9,14-17,20-22,26H,1-2H3,(H,23,24)/t9-,14?,15?,16?,17?,20?/m0/s1 |
| Standard InChI Key | NZIPRSAIXXPAOQ-GRVTVDAHSA-N |
| Isomeric SMILES | C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(OC3C(=O)O)O)O)O |
| Canonical SMILES | CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(OC3C(=O)O)O)O)O |
Introduction
Formation and Metabolic Pathways
Glucuronidation of Naproxen
The metabolic journey of (S)-Naproxen Iso-acyl-beta-D-glucuronide begins with the primary metabolism of naproxen in the liver. Naproxen undergoes phase II metabolism primarily through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . The main UGT isoform responsible for naproxen glucuronidation in human liver has been identified as UGT2B7, which exhibits high affinity for this substrate .
In this initial reaction, naproxen's carboxylic acid group forms an ester bond with the glucuronic acid at the 1-position (beta configuration), resulting in the formation of (S)-Naproxen beta-1-O-acyl glucuronide . This primary glucuronide represents the major metabolite and primary elimination pathway for naproxen in humans .
Acyl Migration Mechanism
The formation of iso-acyl glucuronides occurs through a process known as acyl migration. Contrary to previous assumptions that the initial 1-isomer to 2-isomer step in intramolecular acyl migration was irreversible, research has demonstrated that these reactions are indeed reversible under physiological conditions .
Studies using high-performance liquid chromatography coupled with proton nuclear magnetic resonance spectroscopy (HPLC/1H NMR) have provided direct evidence of the formation of alpha-1-O-acyl isomers from beta-1-O-acyl glucuronides . This acyl migration can proceed further, with the isolated alpha-1-O-acyl isomer undergoing transacylation to form a mixture of alpha/beta-2-O-acyl isomers . Importantly, the reverse reaction from these 2-O-acyl isomers back to the alpha-1-O-acyl isomer has also been demonstrated, establishing the dynamic nature of these transformations .
These migration reactions occur spontaneously under physiological conditions (pH 7.4, 37°C), indicating their potential relevance in vivo . The iso-acyl glucuronide, being less stable than the primary glucuronide, may undergo further transformations or revert back to other forms.
Physical and Chemical Properties
Structural Characteristics
(S)-Naproxen Iso-acyl-beta-D-glucuronide consists of two main structural components: the naproxen moiety and the glucuronic acid portion. The naproxen component contains a naphthalene ring system with a methoxy group at the 6-position and a (2S)-2-propanoic acid side chain. In the iso-acyl form, this propanoic acid forms an ester bond with one of the hydroxyl groups of the glucuronic acid, specifically at a position other than the 1-position that characterizes the primary glucuronide .
The compound's Standard InChI identifier is InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(25)28-16-14(21)15(22)20(26)29-17(16)18(23)24/h3-9,14-17,20-22,26H,1-2H3,(H,23,24)/t9-,14?,15?,16?,17?,20?/m0/s1, providing a standardized representation of its structure.
Physicochemical Properties
Table 1: Physicochemical Properties of (S)-Naproxen Iso-acyl-beta-D-glucuronide
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) represents a primary analytical method for separating and detecting (S)-Naproxen Iso-acyl-beta-D-glucuronide in biological samples . This approach allows for the separation of the various glucuronide isomers that may form through acyl migration, enabling their individual characterization .
Research has employed stopped-flow one-dimensional HPLC techniques coupled with spectroscopic methods to capture and identify transient isomeric forms as they undergo migration . These techniques are particularly valuable given the dynamic nature and limited stability of iso-acyl glucuronides under physiological conditions.
Biological Significance and Toxicological Implications
Protein Binding and Adduct Formation
(S)-Naproxen Iso-acyl-beta-D-glucuronide holds particular toxicological significance due to its potential to bind to proteins and form covalent adducts. This reactivity stems from the electrophilic nature of the acyl glucuronide linkage, which can undergo transacylation reactions with nucleophilic groups on proteins.
The formation of these protein adducts represents a potential mechanism for drug toxicity and adverse reactions. Modified proteins may trigger immune responses or exhibit altered function, potentially contributing to idiosyncratic drug reactions observed with some carboxylic acid-containing drugs like naproxen.
Pharmacological Activity
This inhibition of prostaglandin synthesis is central to the anti-inflammatory and analgesic effects of naproxen . Therefore, the iso-acyl glucuronide may participate in the therapeutic actions of naproxen, although its specific contribution relative to the parent drug and other metabolites requires further investigation.
Research Findings and Experimental Evidence
Kinetics of Naproxen Glucuronidation
Research on naproxen metabolism has revealed biphasic kinetics for its glucuronidation in human liver microsomes, indicating the involvement of multiple enzyme systems or binding sites . The mean Km values for the high- and low-affinity components were reported as 29 ± 13 μM and 473 ± 108 μM, respectively, demonstrating significant differences in enzyme affinities .
Comparative Analysis with Related Compounds
Primary vs. Iso-acyl Glucuronides
The primary (S)-Naproxen beta-1-O-acyl glucuronide differs from its iso-acyl counterparts in several important aspects. The primary glucuronide represents the initial product of UGT-catalyzed conjugation, while the iso-acyl forms arise through subsequent spontaneous rearrangements .
In terms of stability, the iso-acyl forms are generally less stable than the primary glucuronide, making them more prone to further transformations including hydrolysis and protein binding. This differential stability has implications for both the analytical challenges in studying these metabolites and their potential biological effects.
Other Naproxen Metabolites
In addition to acyl glucuronidation, naproxen undergoes O-demethylation to form desmethylnaproxen, which can subsequently undergo both acyl glucuronidation (at the carboxylic acid group) and phenolic glucuronidation (at the hydroxyl group) . This results in a complex metabolite profile that includes multiple glucuronide conjugates with different properties and potential biological effects.
Table 2: Comparison of Naproxen Glucuronide Metabolites
This diversity of metabolites contributes to the complex pharmacokinetics and pharmacodynamics of naproxen, with potential implications for both its therapeutic effects and adverse reactions.
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